molecular formula C13H15N3O2 B3000811 N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 952896-67-2

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No.: B3000811
CAS No.: 952896-67-2
M. Wt: 245.282
InChI Key: MZMKWEZALHJMJP-UHFFFAOYSA-N
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Description

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide is a heterocyclic compound that features an oxadiazole ring fused with a butyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of m-tolyl hydrazide with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)butyramide
  • N-(5-(o-tolyl)-1,3,4-oxadiazol-2-yl)butyramide
  • N-(5-(m-tolyl)-1,2,4-oxadiazol-2-yl)butyramide

Uniqueness

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)butyramide is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-5-11(17)14-13-16-15-12(18-13)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMKWEZALHJMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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